molecular formula C21H24FN3O4 B2615971 Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate CAS No. 896362-80-4

Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate

Cat. No.: B2615971
CAS No.: 896362-80-4
M. Wt: 401.438
InChI Key: HQWHEHSUBDBZAP-UHFFFAOYSA-N
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Description

Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the piperazine ring and the fluorophenyl group. The final step usually involves the formation of the carbamate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. It could serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate might be investigated for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits activity against specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2-(benzo[d][1,3]dioxol-5-yl)ethyl)carbamate: Lacks the piperazine and fluorophenyl groups, which may result in different chemical and biological properties.

    Methyl (2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate: Lacks the benzo[d][1,3]dioxole core, which could affect its reactivity and interactions with biological targets.

Uniqueness

Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate is unique due to its combination of aromatic and heterocyclic structures. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

methyl N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-27-21(26)23-13-18(15-2-7-19-20(12-15)29-14-28-19)25-10-8-24(9-11-25)17-5-3-16(22)4-6-17/h2-7,12,18H,8-11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWHEHSUBDBZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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